
3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains both a piperidine and a triazolone ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the triazolone ring, a five-membered ring containing three nitrogen atoms, makes this compound a versatile scaffold for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with a suitable hydrazine derivative under acidic or basic conditions to form the triazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the formation of intermediate compounds, followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced triazolone compounds, and substituted triazolone derivatives. These products can exhibit different pharmacological properties and can be further modified for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine and its substituted derivatives share structural similarities with 3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.
Triazolone derivatives: Compounds containing the triazolone ring, such as 1,2,4-triazol-3-one, are structurally related.
Uniqueness
This compound is unique due to the combination of the piperidine and triazolone rings in a single molecule. This dual-ring structure provides a versatile scaffold for drug design, allowing for the exploration of diverse pharmacological activities. The compound’s ability to undergo various chemical reactions further enhances its utility in medicinal chemistry .
Biological Activity
3-(Piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that combines a piperidine ring with a triazole moiety. Its unique structure confers significant biological activity, making it an important subject of study in medicinal chemistry. This article explores the compound's biological activities, including antimicrobial, anticancer, and other therapeutic potentials.
Structural Characteristics
The compound features a five-membered triazole ring containing three nitrogen atoms and a six-membered saturated piperidine ring with one nitrogen atom. This combination of functional groups allows for diverse interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar frameworks to this compound exhibit various biological activities. Notably:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.
Comparison of Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | Contains a piperidine moiety | Antimicrobial |
3-(Pyridinyl)-1H-[1,2,4]triazole | Contains pyridine instead of piperidine | Antimicrobial |
3-(Morpholinyl)-[1,2,4]triazole | Morpholine ring instead of piperidine | Anticancer |
3-(Benzyl)-[1,2,4]triazole | Benzyl substituent | Antiviral |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets and pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Antimicrobial Studies : A study demonstrated that similar triazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess effectiveness against specific strains.
- Anticancer Activity : In vitro studies showed that the compound could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). Flow cytometry assays indicated that the compound triggers apoptotic pathways in these cells.
- Pharmacological Evaluation : Further pharmacological evaluations are needed to establish the safety and efficacy profiles of this compound for potential therapeutic applications.
Future Directions
Given its promising biological activities, further research should focus on:
- In Vivo Studies : To evaluate the therapeutic potential and safety in living organisms.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced efficacy and reduced toxicity.
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-piperidin-3-yl-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H12N4O/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,9,10,11,12) |
InChI Key |
XNNBTRBPNMXPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=O)N2 |
Origin of Product |
United States |
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